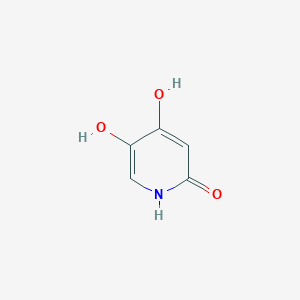

![molecular formula C12H15N3 B2848250 1-cyclohexyl-1H-imidazo[4,5-b]pyridine CAS No. 1365094-43-4](/img/structure/B2848250.png)

1-cyclohexyl-1H-imidazo[4,5-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-cyclohexyl-1H-imidazo[4,5-b]pyridine” is a compound with the molecular weight of 201.27 . It is a solid substance with a melting point between 161 - 164 degrees . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[4,5-b]pyridines from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H15N3/c1-2-5-10(6-3-1)15-9-14-12-11(15)7-4-8-13-12/h4,7-10H,1-3,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and is used in various databases.

Physical and Chemical Properties Analysis

“this compound” is a solid substance with a melting point between 161 - 164 degrees . It has a molecular weight of 201.27 .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

1-Cyclohexyl-1H-imidazo[4,5-b]pyridine and its derivatives have been studied for their potential as anticancer agents. For example, derivatives of this compound, synthesized via cyclization of certain amino-diaminopyridines, demonstrated activity in causing cell accumulation at mitosis, a key process in cancer treatment (Temple et al., 1987).

Therapeutic Applications

This compound is part of the imidazo[1,2-a]pyridine scaffold, recognized for its broad range of applications in medicinal chemistry. This includes roles in anticancer, antimicrobial, antiviral, and other therapeutic applications, making it a versatile compound in drug development (Deep et al., 2016).

Eco-Friendly Synthesis

A new eco-friendly synthesis method for 2-substituted-1H-imidazo[4,5-b]pyridine has been developed. This method, which utilizes water as a medium and air oxidation, is notable for its environmental and economic benefits, showcasing the compound's potential for sustainable production (Kale et al., 2009).

Pharmacological Properties

Recent research has also delved into the pharmacological properties of the imidazo[1,2-a]pyridine scaffold, a category to which this compound belongs. These studies have explored enzyme inhibitors, receptor ligands, and anti-infectious agents, highlighting the compound's diverse pharmacological applications (Enguehard-Gueiffier & Gueiffier, 2007).

Antituberculotic Activity

Certain derivatives of this compound have been explored for their potential antituberculotic activity, indicating its potential use in treating tuberculosis (Bukowski & Janowiec, 1996).

Fluorescent Probes

The compound is also a part of studies focused on developing fluorescent probes for monitoring cellular health and biochemical pathways, demonstrating its potential in chemical biology and diagnostics (Renno et al., 2022).

Synthesis and Functionalization

In addition to therapeutic applications, there is significant interest in the synthesis and functionalization of the compound, with research focusing on mild and efficient catalysts for its production (Ghorbani‐Vaghei & Amiri, 2014). This is indicative of the ongoing exploration of new methods to enhance the compound's accessibility and efficacy in various applications.

Antimicrobial Activity

Further research has been conducted on various derivatives of this compound for their antimicrobial activity, adding to its profile as a compound of interest in the treatment of infectious diseases (Dayakar et al., 2016).

Safety and Hazards

The safety information for “1-cyclohexyl-1H-imidazo[4,5-b]pyridine” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, and H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively .

Wirkmechanismus

Target of Action

Imidazo[4,5-b]pyridine derivatives have been known to interact with various targets, such as ikk-ɛ and tbk1, which activate the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

It’s worth noting that the imidazo[4,5-b]pyridine scaffold is a promising purine bioisostere, which suggests that it may interact with its targets in a similar manner to purine-based compounds .

Biochemical Pathways

Given the potential interaction with nf-kappab, it can be inferred that it may influence pathways related to inflammation, immune response, and cell survival .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, generally aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

The activation of nf-kappab suggests potential effects on gene expression, cell survival, and immune response .

Biochemische Analyse

Biochemical Properties

It is known that imidazopyridines, a class of compounds to which 1-cyclohexyl-1H-imidazo[4,5-b]pyridine belongs, are promising purine bioisosteres . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a manner similar to purine.

Cellular Effects

Related imidazopyridines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

1-cyclohexylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-5-10(6-3-1)15-9-14-12-11(15)7-4-8-13-12/h4,7-10H,1-3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYBQUGTAYYVJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C2C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848167.png)

![4-[ethyl(phenyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2848172.png)

![Methyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate](/img/structure/B2848174.png)

amino]propanenitrile](/img/structure/B2848175.png)

![N'-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N-methyloxamide](/img/structure/B2848177.png)

methanone](/img/structure/B2848179.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2848180.png)

![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2848182.png)

![Ethyl 2-(2-(2-((4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2848184.png)

![2-((3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2848185.png)

![2-Amino-4-(3-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2848190.png)